An In-depth Technical Guide to 2-Methoxyethyl Methanesulfonate: Chemical Properties and Structure
An In-depth Technical Guide to 2-Methoxyethyl Methanesulfonate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyethyl methanesulfonate, a member of the methanesulfonate ester class, is a chemical compound of interest in various scientific disciplines, particularly in the context of organic synthesis and toxicology. Its properties as an alkylating agent make it a subject of study for its potential genotoxicity. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and biological activity of 2-Methoxyethyl methanesulfonate, supplemented with detailed experimental protocols and visual diagrams to facilitate understanding and application in a research setting.
Chemical Properties and Structure
2-Methoxyethyl methanesulfonate is a colorless to light yellow, clear liquid.[1][2] Its fundamental chemical and physical properties are summarized in the tables below for easy reference.
Identifiers and Descriptors
| Identifier | Value |
| IUPAC Name | 2-methoxyethyl methanesulfonate |
| Synonyms | Methanesulfonic acid 2-methoxyethyl ester[1][2] |
| CAS Number | 16427-44-4[3] |
| Molecular Formula | C4H10O4S[3] |
| SMILES | COS(=O)(=O)OCCOC |
| InChI | InChI=1S/C4H10O4S/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3 |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 154.18 g/mol | [3] |
| Appearance | Colorless to light yellow to light orange clear liquid | |
| Boiling Point | 126 °C at 12 mmHg | [1][2] |
| Density | 1.25 g/cm³ (at 20/20 °C) | [1][2] |
| Refractive Index | 1.43 | [1][2] |
| Solubility | Soluble in water and various organic solvents. | [4] |
Synthesis and Purification
The synthesis of 2-Methoxyethyl methanesulfonate typically involves the reaction of 2-methoxyethanol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthesis Workflow
Caption: General workflow for the synthesis of 2-Methoxyethyl methanesulfonate.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
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Reaction Setup: To a stirred solution of 2-methoxyethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents) at 0 °C (ice bath).
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Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained at 0 °C.
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Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Quenching: Once the reaction is complete, slowly add cold water to quench the reaction.
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Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation to obtain pure 2-Methoxyethyl methanesulfonate.
Reactivity and Stability
Reactivity
2-Methoxyethyl methanesulfonate is an alkylating agent due to the good leaving group nature of the methanesulfonate (mesylate) group. It is incompatible with strong oxidizing agents, strong acids, and strong bases.
Stability and Storage
For optimal stability, 2-Methoxyethyl methanesulfonate should be stored in a cool, dark, and dry place. It is recommended to store it at temperatures below 15°C. The compound is stable under recommended storage conditions.
Biological Activity and Signaling Pathways
As a methanesulfonate ester, 2-Methoxyethyl methanesulfonate is considered a potential genotoxic impurity (PGI). Its biological activity is primarily attributed to its ability to act as an alkylating agent, specifically through DNA alkylation.
Mechanism of Action: DNA Alkylation
The primary mechanism of genotoxicity for alkyl methanesulfonates is the covalent modification of DNA bases. This can lead to mutations and cell death if not repaired. The methoxyethyl group is transferred to nucleophilic sites on DNA, such as the N7 position of guanine and the N3 position of adenine.[5]
DNA Damage Response Pathway
The alkylation of DNA by agents like 2-Methoxyethyl methanesulfonate triggers the DNA Damage Response (DDR) pathway. This complex signaling network is responsible for detecting DNA lesions, signaling their presence, and promoting their repair.
References
- 1. 2-Methoxyethyl Methanesulfonate | 16427-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2-Methoxyethyl Methanesulfonate | 16427-44-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. selleckchem.com [selleckchem.com]
